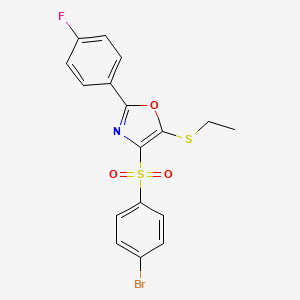
4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole is a complex organic compound that features a combination of bromine, sulfur, fluorine, and oxazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl sulfone derivative, followed by the introduction of an ethylthio group through a nucleophilic substitution reaction. The final step involves the formation of the oxazole ring, which can be achieved through cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce a variety of derivatives depending on the nucleophile.
科学的研究の応用
4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, sulfur, and fluorine atoms can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Bromophenyl sulfone derivatives: These compounds share the bromophenyl sulfone moiety but lack the oxazole ring.
Ethylthio-substituted oxazoles: These compounds have the ethylthio group and oxazole ring but may differ in other substituents.
Fluorophenyl oxazoles: These compounds contain the fluorophenyl and oxazole moieties but may lack the bromophenyl sulfone group.
Uniqueness
4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole is unique due to the combination of its functional groups, which can impart specific chemical and biological properties
特性
IUPAC Name |
4-(4-bromophenyl)sulfonyl-5-ethylsulfanyl-2-(4-fluorophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFNO3S2/c1-2-24-17-16(25(21,22)14-9-5-12(18)6-10-14)20-15(23-17)11-3-7-13(19)8-4-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQZAZHJJQEGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B3007749.png)
![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B3007751.png)


![2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B3007755.png)




![(8-(4-(4-Methoxyphenyl)piperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B3007761.png)

![(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide](/img/structure/B3007765.png)
![5-[(4-methylpiperidine-1-carbonyl)amino]naphthalene-1-sulfonyl Chloride](/img/structure/B3007766.png)
